[2-(4-Amino-3-methylphenoxy)acetyl]urea

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

This acetylurea building block features a distinctive 4-amino-3-methylphenoxy moiety, offering an XLogP3 of 0.3 and a 107 Ų TPSA for superior aqueous assay compatibility. Its scaffold provides a divergent pharmacophore from typical halogenated GP inhibitors, enabling novel allosteric site exploration. Validated by PASS predictions (Pa 0.970 lipid peroxidase inhibition, Pa 0.967 antioxidant), this compound is supplied at ≥95% purity and is ready for immediate in vitro SAR expansion. Sizes from 50 mg to 25 g support seamless scale-up from method development to optimization.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 926269-03-6
Cat. No. B2770372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Amino-3-methylphenoxy)acetyl]urea
CAS926269-03-6
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N
InChIInChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15)
InChIKeyJNTAKCASKJEXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-3-methylphenoxy)acetylurea (926269-03-6): Chemical Profile for Research Procurement


[2-(4-Amino-3-methylphenoxy)acetyl]urea (CAS 926269-03-6, C10H13N3O3, MW 223.23 g/mol) is a synthetic small molecule belonging to the phenoxyacetylurea class, characterized by an acetylurea backbone linked to a 4-amino-3-methylphenoxy moiety [1]. This compound is recognized as a versatile building block for the synthesis of more complex molecules and is employed in studies of enzyme interactions and protein-ligand binding . Computed physicochemical properties include an XLogP3 of 0.3, a topological polar surface area of 107 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors, indicating moderate hydrophilicity and hydrogen bonding capacity [1].

Why Substituting 2-(4-Amino-3-methylphenoxy)acetylurea (926269-03-6) with Other Phenoxyacetylureas Is Not Advisable


Within the broader class of phenoxyacetylureas, subtle structural modifications—particularly in the phenyl ring substitution pattern—can profoundly alter biological activity, physicochemical properties, and synthetic utility. Compounds in this class have been explored as glycogen phosphorylase inhibitors, urease inhibitors, and VLA-4 antagonists, with activity heavily dependent on specific substituent positioning [1][2]. Generic substitution without structural validation risks introducing uncharacterized changes in hydrogen bonding capacity, lipophilicity (XLogP3 of 0.3 versus analogs), and target binding affinity. The specific 4-amino-3-methylphenoxy configuration in 926269-03-6 provides a defined scaffold that cannot be assumed interchangeable with other phenoxy-substituted ureas .

Quantitative Differentiation Guide: 2-(4-Amino-3-methylphenoxy)acetylurea (926269-03-6) vs. Structural Analogs


Distinct Structural Motif: 4-Amino-3-methylphenoxy Group vs. Common Unsubstituted Phenoxy Analogs

The target compound contains a 4-amino-3-methylphenoxy moiety attached to an acetylurea core, whereas the structurally simplest analog, (phenoxyacetyl)urea (CAS 6092-19-9), lacks both the amino and methyl substituents on the phenyl ring [1]. This substitution pattern increases the molecular weight from 194.19 g/mol to 223.23 g/mol and introduces an additional hydrogen bond donor (the primary aromatic amine) [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Synthetic Accessibility: Defined Three-Step Route from 4-Amino-3-methylphenol

The compound is synthesized via a documented route starting from 4-amino-3-methylphenol, which reacts with chloroacetyl chloride to form 2-(4-amino-3-methylphenoxy)acetyl chloride, followed by reaction with urea to yield the final product . This contrasts with the synthetic routes for heterocyclic analogs such as 2-(3-amino-1H-pyrazol-1-yl)-N-carbamoylacetamide (CAS 1183584-48-6), which requires pyrazole ring formation chemistry .

Organic Synthesis Chemical Procurement Building Blocks

Acyl Urea Class Association: Potential Glycogen Phosphorylase Inhibitor Scaffold

Acyl ureas have been established as a novel class of glycogen phosphorylase (GP) inhibitors for controlling hyperglycemia in type 2 diabetes [1]. Crystallographic studies demonstrate that acyl ureas bind at the allosteric site of GP, inducing conformational changes that inhibit enzyme activity . While direct IC50 data for 926269-03-6 is not available, the compound shares the core acyl urea pharmacophore present in characterized inhibitors .

Metabolic Disease Research Type 2 Diabetes Enzyme Inhibition

Commercial Availability: Direct Procurement with Defined Purity vs. Custom Synthesis

The target compound is available from multiple commercial suppliers with a minimum purity specification of 95% and standardized long-term storage recommendations (cool, dry place) . In contrast, closely related analogs such as 2-(4-amino-3-methylphenoxy)acetonitrile (CAS 1016724-90-5) and 2-(4-amino-3-methylphenoxy)ethylamine (CAS 201853-04-5) have different commercial availability profiles and are primarily offered as intermediates rather than final acetylurea derivatives [1].

Chemical Sourcing Research Supply Chain Procurement

Predicted Bioactivity Profile: Potential Lipid Peroxidase and Antioxidant Activity

In silico prediction (PASS) for this compound indicates a high probability of lipid peroxidase inhibitor activity (Pa = 0.970, Pi = 0.002) and antioxidant activity (Pa = 0.967, Pi = 0.004) [1]. These predictions are distinct from the predicted profiles of simpler phenoxyacetylureas, which lack the electron-donating amino group on the aromatic ring that may contribute to radical scavenging capacity [2].

Computational Drug Discovery In Silico Screening Biochemical Assays

XLogP3 of 0.3: Distinct Lipophilicity Profile vs. Higher LogP Phenoxyacetylurea Analogs

The computed XLogP3 for 926269-03-6 is 0.3, indicating moderate hydrophilicity [1]. This contrasts with phenoxyacetylureas bearing halogenated phenyl rings, such as 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid, which possess significantly higher lipophilicity due to multiple chlorine substituents and an extended alkyl chain .

Physicochemical Profiling Drug-likeness ADME Prediction

Optimal Application Scenarios for 2-(4-Amino-3-methylphenoxy)acetylurea (926269-03-6) Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Acyl Urea Glycogen Phosphorylase Inhibitors

Researchers investigating glycogen phosphorylase inhibition for type 2 diabetes can employ 926269-03-6 as a structurally distinct acyl urea scaffold for SAR expansion. Its 4-amino-3-methylphenoxy substitution pattern provides a divergent pharmacophore from established GP inhibitors (which typically feature halogenated or extended alkyl chains), enabling exploration of novel binding interactions at the allosteric site [1]. The compound's XLogP3 of 0.3 offers a lower-lipophilicity alternative for aqueous assay compatibility [2].

Synthetic Methodology Development Using Phenoxyacetylurea Building Blocks

This compound serves as an ideal substrate for developing and optimizing synthetic methodologies involving primary aromatic amines and acetylurea functional groups. Its documented three-step synthesis from 4-amino-3-methylphenol provides a benchmark route that can be modified for reaction condition optimization, catalyst screening, or green chemistry approaches . The availability of multiple pack sizes (50 mg to 25 g) supports both small-scale method development and larger-scale optimization studies .

In Vitro Validation of In Silico-Predicted Antioxidant Activity

Given high-confidence PASS predictions (Pa = 0.970 for lipid peroxidase inhibition, Pa = 0.967 for antioxidant activity), researchers can prioritize 926269-03-6 for empirical validation in oxidative stress assays [3]. This application scenario leverages computational predictions to reduce screening library size, with the compound's commercial availability as a pre-formed acetylurea scaffold facilitating rapid procurement for immediate in vitro testing.

Chemical Biology Probe Development for Hydrogen Bonding Interaction Studies

The compound's physicochemical profile—3 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 107 Ų—makes it a suitable probe for studying hydrogen bonding networks in protein-ligand interactions [4]. Its distinct substitution pattern (4-amino-3-methyl) relative to unsubstituted phenoxyacetylureas provides an additional primary amine donor for interrogating binding site hydrogen bond requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(4-Amino-3-methylphenoxy)acetyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.